molecular formula C19H22Cl2N2O2S B12924048 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate

2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate

Cat. No.: B12924048
M. Wt: 413.4 g/mol
InChI Key: LVFIKOHPLLDQNX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichloropyrimidine.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol derivative.

    Octyl Chain Introduction: The octyl chain is attached through a series of alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenylthio group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified thioethers.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Used in the synthesis of various bioactive compounds.

    2,4,6-Trisubstituted Pyrimidines: Known for their pharmacological activities.

Uniqueness

2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylthio group, octyl chain, and carboxylate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

(2,4-dichloro-6-phenylsulfanyloctyl) pyrimidine-5-carboxylate

InChI

InChI=1S/C19H22Cl2N2O2S/c1-2-17(26-18-6-4-3-5-7-18)9-15(20)8-16(21)12-25-19(24)14-10-22-13-23-11-14/h3-7,10-11,13,15-17H,2,8-9,12H2,1H3

InChI Key

LVFIKOHPLLDQNX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC(COC(=O)C1=CN=CN=C1)Cl)Cl)SC2=CC=CC=C2

Origin of Product

United States

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